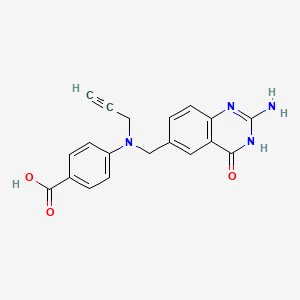

Benzoic acid, 4-(((2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)methyl)-2-propynylamino)-

Description

Benzoic acid, 4-(((2-amino-1,4-dihydro-4-oxo-6-quinazolinyl)methyl)-2-propynylamino)- (CAS: 76849-19-9), also known as 10-propargyl-5,8-dideazafolic acid, is a synthetic quinazoline derivative structurally related to folic acid antagonists. Its core structure comprises a benzoic acid backbone linked to a 2-amino-1,4-dihydro-4-oxo-6-quinazolinyl group via a propargylamino bridge .

Key features:

- Molecular formula: C₂₄H₂₃N₅O₆

- Molecular weight: 477.52 g/mol

- Toxicity: Intraperitoneal LD₅₀ >160 mg/kg in mice; mutagenic activity reported at 30 µmol/L in human cells .

- Applications: Investigated as a thymidylate synthase inhibitor for anticancer therapy due to structural mimicry of folate cofactors .

Properties

CAS No. |

101248-32-2 |

|---|---|

Molecular Formula |

C19H16N4O3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoic acid |

InChI |

InChI=1S/C19H16N4O3/c1-2-9-23(14-6-4-13(5-7-14)18(25)26)11-12-3-8-16-15(10-12)17(24)22-19(20)21-16/h1,3-8,10H,9,11H2,(H,25,26)(H3,20,21,22,24) |

InChI Key |

UZTMEKSOOJWLIX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: The propargylamino group in the target compound enhances binding to thymidylate synthase compared to methylamino analogues like CB 3717, though mutagenicity remains a concern .

- Prodrug Strategies : Ethyl ester derivatives (e.g., 57343-66-5) show promise in improving pharmacokinetics while reducing direct toxicity .

- Divergent Bioactivities : Natural benzoic acid derivatives () and heterocyclic analogues (–2) highlight the structural diversity-driven shift in biological targets, from anticancer to antimicrobial applications .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this quinazolinyl-propargylamine benzoic acid derivative?

Methodological Answer:

A multi-step synthesis is typically employed, starting with functionalization of the quinazolinone core. Key steps include:

- Step 1: Alkylation of 2-amino-1,4-dihydro-4-oxo-6-quinazolinylmethanol with propargyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the propargylamine moiety .

- Step 2: Coupling the intermediate with 4-aminobenzoic acid via EDC/HOBt-mediated amidation or reductive amination, depending on the reactivity of the propargylamine group .

- Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validation using HPLC-MS to ensure >95% purity .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR: Confirm the propargylamine linkage (δ ~2.5 ppm for ≡C-H protons) and quinazolinone aromatic protons (δ ~7.5–8.5 ppm) .

- FT-IR: Validate the carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ from the quinazolinone and benzoic acid groups .

- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (e.g., m/z 477.52 for C₂₄H₂₃N₅O₆) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. mutagenicity)?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Replicate Studies: Conduct parallel assays (e.g., MTT for cytotoxicity and Ames test for mutagenicity) under standardized conditions (e.g., 30 µM concentration in DMEM) .

- Impurity Profiling: Use LC-MS to rule out side products (e.g., oxidized propargyl groups) that may contribute to toxicity .

- Mechanistic Validation: Employ siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., folate metabolism pathways) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with the crystal structure of human dihydrofolate reductase (DHFR, PDB ID: 1U72) to model binding affinities .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area (PSA), and H-bond donors .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the propargylamine-benzoic acid conjugate in aqueous environments .

Safety: What protocols mitigate risks during handling and storage?

Methodological Answer:

- Decomposition Risks: Store at –20°C under argon to prevent degradation (toxic NOx emission upon heating) .

- PPE Requirements: Use nitrile gloves and fume hoods during synthesis; avoid intraperitoneal exposure (LD₅₀ >160 mg/kg in mice) .

- Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .

Advanced: How to design derivatives with enhanced target selectivity?

Methodological Answer:

- Scaffold Hopping: Replace the propargylamine group with cyclopropyl or ethynyl substituents to modulate steric effects .

- Bioisosteric Replacement: Substitute the benzoic acid moiety with tetrazolyl or sulfonamide groups to improve solubility and binding .

- SAR Analysis: Test derivatives in enzyme inhibition assays (e.g., IC₅₀ against DHFR) to correlate structural modifications with activity .

Basic: What strategies address poor aqueous solubility during in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 .

- pH Adjustment: Dissolve the compound in sodium bicarbonate buffer (pH 8.5) to ionize the benzoic acid group .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.